Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[45]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. The process may include:
Formation of the Thiophene Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents such as chlorosulfonic acid or sulfuryl chloride.
Attachment of the Spiro Structure: The spiro structure is formed through a series of reactions involving cyclic intermediates.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and sulfates.
Reduction Products: Thiophene derivatives with reduced functional groups.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-2-thiopheneacetic acid
Uniqueness: Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific molecular structure, which includes the spiro and sulfonyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S2/c1-3-26-20(23)18-19(17(14-29-18)16-6-4-15(2)5-7-16)30(24,25)22-10-8-21(9-11-22)27-12-13-28-21/h4-7,14H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNYKQRDVQDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.